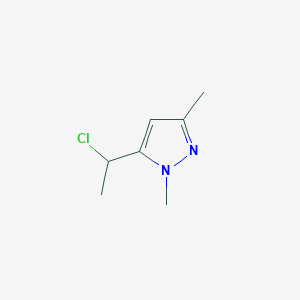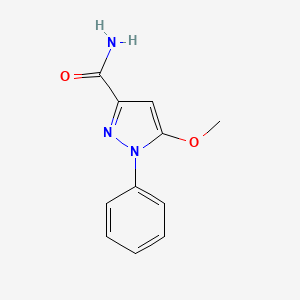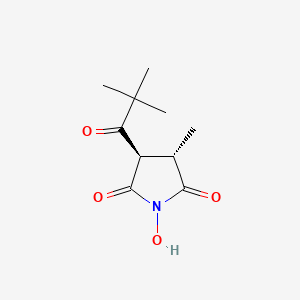
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For instance, a lipase-mediated resolution protocol can be employed to obtain the desired enantiomer with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions: (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
科学的研究の応用
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in enzyme-catalyzed reactions, aiding in the study of enzyme mechanisms and stereoselectivity .
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors. Additionally, it is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects and therapeutic potential .
類似化合物との比較
Similar Compounds: Similar compounds to (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione include other chiral pyrrolidines and pivaloyl derivatives. Examples include (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4R)-3-methoxy-4-methylaminopyrrolidine .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H15NO4 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
(3R,4S)-3-(2,2-dimethylpropanoyl)-1-hydroxy-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c1-5-6(7(12)10(2,3)4)9(14)11(15)8(5)13/h5-6,15H,1-4H3/t5-,6+/m0/s1 |
InChIキー |
ILLLRTMSIPOCQS-NTSWFWBYSA-N |
異性体SMILES |
C[C@H]1[C@@H](C(=O)N(C1=O)O)C(=O)C(C)(C)C |
正規SMILES |
CC1C(C(=O)N(C1=O)O)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


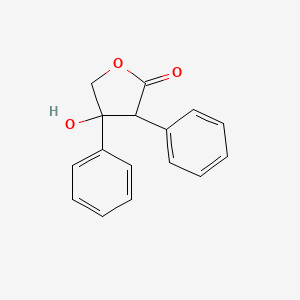
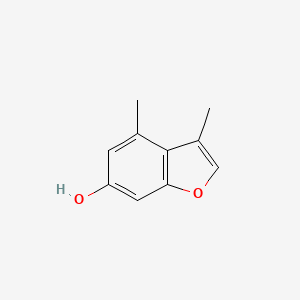
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
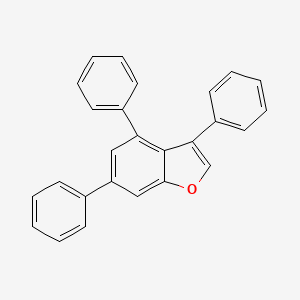
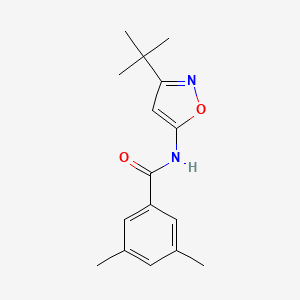
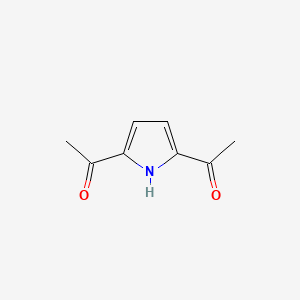
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
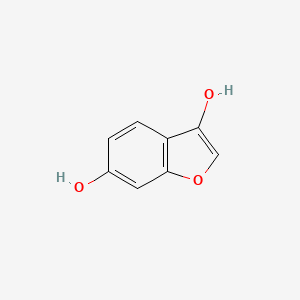
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
